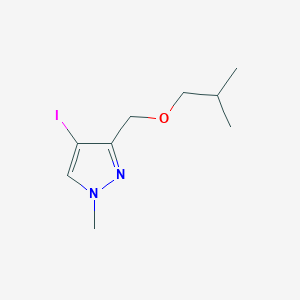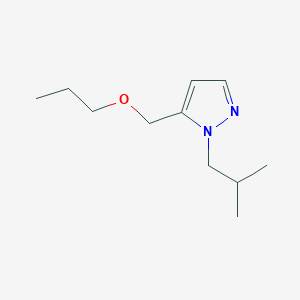
2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL
説明
2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL is a chemical compound that has been widely studied for its potential use as a therapeutic agent. It is a pyrimidine derivative that has been found to have a range of biochemical and physiological effects, making it an interesting target for scientific research. In
作用機序
The mechanism of action of 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL is complex and not fully understood. It is known to interact with various enzymes and receptors in the body, including the adenosine receptor and the cAMP-dependent protein kinase. These interactions can lead to changes in cellular signaling pathways, ultimately resulting in the observed biochemical and physiological effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are wide-ranging and include its ability to inhibit the activity of certain enzymes, modulate the function of certain receptors, and alter cellular signaling pathways. These effects have been observed in both in vitro and in vivo studies and suggest that the compound may have therapeutic potential for the treatment of various diseases.
実験室実験の利点と制限
One of the main advantages of 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL for lab experiments is its well-characterized mechanism of action. This allows researchers to design experiments that specifically target the compound's effects and to better understand its potential therapeutic applications. However, one limitation of the compound is its relatively low solubility, which can make it difficult to work with in certain experimental settings.
将来の方向性
There are many potential future directions for research into 2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL. One area of interest is the development of more efficient synthesis methods that could make the compound more widely available for research purposes. Additionally, further studies are needed to fully understand the compound's mechanism of action and to identify potential therapeutic applications. Finally, research into the compound's potential side effects and toxicity is needed to ensure its safety for human use.
In conclusion, this compound is a chemical compound that has been extensively studied for its potential therapeutic applications. Its well-characterized mechanism of action and wide-ranging biochemical and physiological effects make it an interesting target for scientific research. While there are limitations to working with the compound, there are many potential future directions for research that could lead to new insights into its potential therapeutic applications.
科学的研究の応用
2-Methyl-6-(pyrrolidin-3-YL)pyrimidin-4-OL has been studied extensively for its potential therapeutic applications. It has been found to have a range of biochemical and physiological effects, including its ability to inhibit the activity of certain enzymes and to modulate the function of certain receptors. These properties make it an interesting target for research into the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.
特性
IUPAC Name |
2-methyl-4-pyrrolidin-3-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O/c1-6-11-8(4-9(13)12-6)7-2-3-10-5-7/h4,7,10H,2-3,5H2,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMNPZXHXHPCJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=O)N1)C2CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901239188 | |
| Record name | 4(3H)-Pyrimidinone, 2-methyl-6-(3-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1858256-81-1 | |
| Record name | 4(3H)-Pyrimidinone, 2-methyl-6-(3-pyrrolidinyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1858256-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2-methyl-6-(3-pyrrolidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901239188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-[(2,5-dimethylphenoxy)methyl]-1-methyl-1H-pyrazol-3-amine](/img/structure/B1653535.png)


![1-methyl-3-{[methyl(3,3,3-trifluoropropyl)amino]methyl}-1H-pyrazol-5-amine](/img/structure/B1653540.png)

![2-[3-(methoxycarbonyl)-1H-pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B1653542.png)





![3-[(2,2-difluoroethoxy)methyl]-1-(2-fluoroethyl)-1H-pyrazole-4-sulfonyl chloride](/img/structure/B1653555.png)

